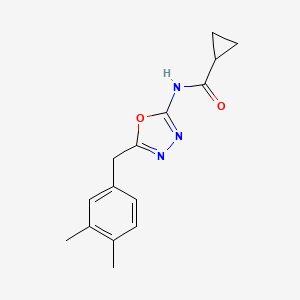

N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

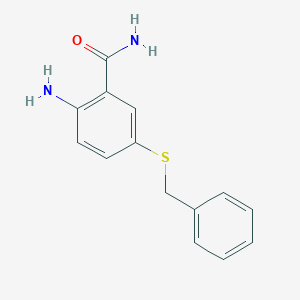

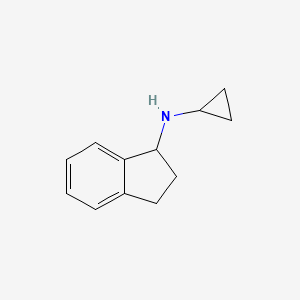

“N-(5-(3,4-dimethylbenzyl)-1,3,4-oxadiazol-2-yl)cyclopropanecarboxamide” is a complex organic compound. It contains a benzyl group which is an aromatic hydrocarbon, and an oxadiazole ring, a type of heterocyclic compound .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the benzyl group, the oxadiazole ring, and the cyclopropane ring . The exact structure would depend on the positions of these groups in the molecule.Scientific Research Applications

Antiepileptic Activity

The synthesis of novel series of compounds related to the 1,3,4-oxadiazole structure, aimed to meet the structural prerequisites indispensable for anticonvulsant activity. Research has shown that specific derivatives have significant anticonvulsant activities, confirmed through various seizure models and supported by GABA assay tests to determine their mode of action (Rajak et al., 2013).

Anticancer Effects

Studies have indicated that certain 1,3,4-oxadiazole derivatives can provoke a bioenergetic catastrophe in cancer cells by blocking both oxidative phosphorylation (OXPHOS) and glycolysis, leading to cell death. This approach unveils a metabolic vulnerability in human cancer cells that could be exploited for therapeutic purposes (Sica et al., 2019).

Antimicrobial Activities

Compounds derived from 1,3,4-oxadiazole have been synthesized and evaluated for their antimicrobial activities. These novel compounds, characterized by various substitutions, have shown moderate to good activities against tested bacterial and fungal strains, highlighting their potential as antimicrobial agents (Jadhav et al., 2017).

Antidiarrheal Agents

A series of derivatives were prepared for testing as inhibitors of gastrointestinal propulsive activity. Through structural modifications, compounds were identified that exhibited equivalent potency to existing antidiarrheal agents like diphenoxylate and loperamide, but with a lower order of analgesic activity, suggesting a better side effect profile for antidiarrheal use (Adelstein et al., 1976).

Photophysical Properties

Research into polyamide and poly(amide-imide)s containing 1,3,4-oxadiazole rings in the side chain has shown that these materials exhibit blue fluorescence with high quantum yields. This property makes them suitable for applications in optoelectronic devices and as fluorescent markers in various scientific and technological fields (Hamciuc et al., 2015).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

N-[5-[(3,4-dimethylphenyl)methyl]-1,3,4-oxadiazol-2-yl]cyclopropanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O2/c1-9-3-4-11(7-10(9)2)8-13-17-18-15(20-13)16-14(19)12-5-6-12/h3-4,7,12H,5-6,8H2,1-2H3,(H,16,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPJUAYGHISDMMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CC2=NN=C(O2)NC(=O)C3CC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

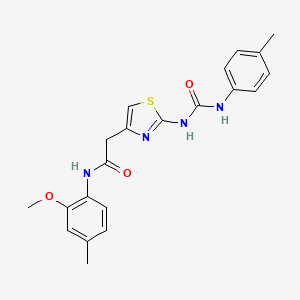

![ethyl 5-[(E)-(tert-butylimino)methyl]-4-chloro-3-methyl-1-benzofuran-2-carboxylate](/img/structure/B2664134.png)

![3-[2-(4-Chlorophenyl)ethyl]-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2664136.png)

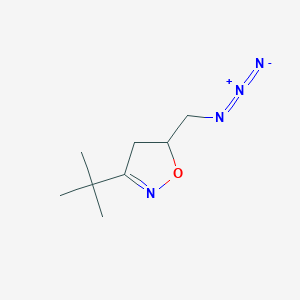

![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)piperidine](/img/structure/B2664143.png)

![2-(ethylamino)-3-[(1E)-(ethylimino)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2664146.png)

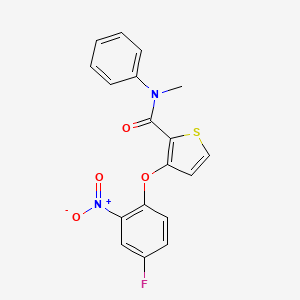

![Methyl 2-{[(benzyloxy)carbonyl]amino}-3-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)propanoate](/img/structure/B2664152.png)